Urea, N,N-diethyl-N',N'-dipropyl-

CAS No.: 59486-97-4

Cat. No.: VC19550266

Molecular Formula: C11H24N2O

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59486-97-4 |

|---|---|

| Molecular Formula | C11H24N2O |

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | 1,1-diethyl-3,3-dipropylurea |

| Standard InChI | InChI=1S/C11H24N2O/c1-5-9-13(10-6-2)11(14)12(7-3)8-4/h5-10H2,1-4H3 |

| Standard InChI Key | HZRZRMFUYAUCLX-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CCC)C(=O)N(CC)CC |

Introduction

Structural Characteristics

Molecular Architecture

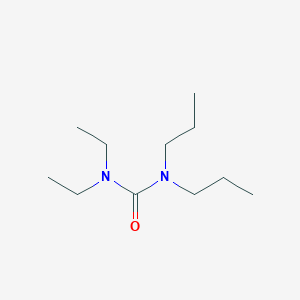

Urea, N,N-diethyl-N',N'-dipropyl- features a central urea core () with all four hydrogen atoms replaced by alkyl groups: two ethyl groups () on one nitrogen and two propyl groups () on the adjacent nitrogen. This substitution pattern is reflected in its IUPAC name, 1,1-diethyl-3,3-dipropylurea, and its canonical SMILES representation: CCCN(CCC)C(=O)N(CC)CC. The three-dimensional conformation of the molecule, as inferred from computational models, reveals a staggered arrangement of alkyl chains around the planar urea moiety, minimizing steric hindrance and influencing its intermolecular interactions.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.32 g/mol |

| IUPAC Name | 1,1-Diethyl-3,3-dipropylurea |

| CAS Registry Number | 59486-97-4 |

| InChI Key | HZRZRMFUYAUCLX-UHFFFAOYSA-N |

Synthesis and Manufacturing

Reaction Pathways

The synthesis of N,N-diethyl-N',N'-dipropylurea likely follows standard carbamoylation or phosgene-based routes :

-

Isocyanate-Amine Reaction:

Diethylamine and dipropylamine may react with a suitable isocyanate (e.g., ethyl isocyanate) under anhydrous conditions.

-

Phosgene Derivative Method:

Phosgene () reacts with amines to form intermediate carbamoyl chlorides, which subsequently couple with additional amines .

A related study on silylated ureas demonstrated that insertion of diisocyanates into aminosilanes proceeds efficiently for aliphatic amines, with steric and electronic factors dictating reaction kinetics . For example, primary amines react more readily than secondary or aromatic amines due to reduced steric hindrance .

Optimization Considerations

-

Solvent Choice: Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) enhance reaction rates.

-

Temperature: Reactions typically proceed at 0–25°C to minimize side products.

-

Purification: Column chromatography or recrystallization yields high-purity products.

Physicochemical Properties

Thermodynamic Stability

Although direct thermochemical data for N,N-diethyl-N',N'-dipropylurea are unavailable, related urea derivatives exhibit moderate thermal stability. For example, N,N'-dimethyl-N,N'-diphenylurea (Centralite II) has a reported enthalpy of formation () of in the solid state . Substituted ureas generally decompose above 200°C, releasing ammonia and forming cyanuric acid derivatives .

Solubility and Reactivity

-

Solubility: Alkylureas are typically soluble in organic solvents (e.g., ethanol, acetone) but exhibit limited water solubility due to hydrophobic alkyl chains.

-

Hydrolytic Stability: The urea linkage () resists hydrolysis under neutral conditions but degrades in strongly acidic or alkaline environments.

Applications and Industrial Relevance

Agrochemical Intermediates

Substituted ureas serve as precursors for herbicides and insecticides. For instance, diuron and linuron—commercial herbicides—share structural similarities with N,N-diethyl-N',N'-dipropylurea. The alkyl groups modulate lipophilicity, enhancing membrane permeability in target organisms.

Pharmaceutical Chemistry

Urea derivatives are explored as enzyme inhibitors (e.g., urease, carbonic anhydrase) due to their hydrogen-bonding capacity. While no specific studies on this compound exist, its ethyl and propyl substituents may optimize binding pocket interactions.

Polymer Science

Ureas act as chain extenders in polyurethane synthesis, improving mechanical properties . The bulky alkyl groups in N,N-diethyl-N',N'-dipropylurea could reduce crystallinity, yielding elastomers with tailored flexibility.

Biological and Toxicological Profile

Ecotoxicology

Comparative Analysis with Analogous Ureas

Table 2: Comparison of Selected Urea Derivatives

Future Research Directions

-

Synthetic Methodology: Develop catalytic, solvent-free routes to improve sustainability.

-

Biological Screening: Evaluate antimicrobial, anticancer, or enzyme-inhibitory potential.

-

Environmental Impact: Assess biodegradation pathways and bioaccumulation risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume